molecular formula C21H18N4O3 B2985154 (E)-2-cyano-N-(4-methoxyphenyl)-3-[5-(3-methoxyphenyl)-1H-pyrazol-4-yl]prop-2-enamide CAS No. 1181466-03-4

(E)-2-cyano-N-(4-methoxyphenyl)-3-[5-(3-methoxyphenyl)-1H-pyrazol-4-yl]prop-2-enamide

Cat. No. B2985154
M. Wt: 374.4
InChI Key: CBCKHTZUHSZTHS-UHFFFAOYSA-N
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Description

(E)-2-cyano-N-(4-methoxyphenyl)-3-[5-(3-methoxyphenyl)-1H-pyrazol-4-yl]prop-2-enamide is a useful research compound. Its molecular formula is C21H18N4O3 and its molecular weight is 374.4. The purity is usually 95%.
BenchChem offers high-quality (E)-2-cyano-N-(4-methoxyphenyl)-3-[5-(3-methoxyphenyl)-1H-pyrazol-4-yl]prop-2-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-cyano-N-(4-methoxyphenyl)-3-[5-(3-methoxyphenyl)-1H-pyrazol-4-yl]prop-2-enamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Preservative Applications

Propyl paraben, a compound structurally related to "(E)-2-cyano-N-(4-methoxyphenyl)-3-[5-(3-methoxyphenyl)-1H-pyrazol-4-yl]prop-2-enamide," is widely used as an antimicrobial preservative in foods, drugs, and cosmetics. It has been extensively studied for over 50 years, demonstrating a stable and non-volatile nature conducive to preserving product integrity. The metabolism, safety, and regulatory aspects of propyl paraben highlight the importance of understanding the behavior of similar compounds in various applications (Soni, Burdock, Taylor, & Greenberg, 2001).

Synthesis of Heterocyclic Compounds

The pyrazole moiety, closely related to the structure of "(E)-2-cyano-N-(4-methoxyphenyl)-3-[5-(3-methoxyphenyl)-1H-pyrazol-4-yl]prop-2-enamide," plays a significant role in the development of biologically active compounds. Pyrazoles are extensively used in medicinal chemistry due to their wide range of biological activities, including anticancer, analgesic, anti-inflammatory, and antimicrobial effects. The synthesis approaches for pyrazole derivatives offer valuable strategies for designing more active biological agents, highlighting the compound's utility in creating new therapeutic options (Dar & Shamsuzzaman, 2015).

Environmental and Health Safety Studies

Research on brominated flame retardants and their hydroxylated or methoxylated derivatives, which share structural similarities with "(E)-2-cyano-N-(4-methoxyphenyl)-3-[5-(3-methoxyphenyl)-1H-pyrazol-4-yl]prop-2-enamide," has raised concerns about potential adverse effects on the developing brain. Studies have focused on the mechanisms of neurodevelopmental toxicity, including the bioactivation of these compounds through hydroxylation. The increased hazard for developmental neurotoxicity by hydroxylated derivatives, compared with their parent congeners, underscores the need for further investigation into their impact on health and the environment (Dingemans, van den Berg, & Westerink, 2011).

properties

IUPAC Name

(E)-2-cyano-N-(4-methoxyphenyl)-3-[5-(3-methoxyphenyl)-1H-pyrazol-4-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3/c1-27-18-8-6-17(7-9-18)24-21(26)15(12-22)10-16-13-23-25-20(16)14-4-3-5-19(11-14)28-2/h3-11,13H,1-2H3,(H,23,25)(H,24,26)/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBCKHTZUHSZTHS-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=CC2=C(NN=C2)C3=CC(=CC=C3)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)/C(=C/C2=C(NN=C2)C3=CC(=CC=C3)OC)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyano-N-(4-methoxyphenyl)-3-[3-(3-methoxyphenyl)-1H-pyrazol-4-yl]prop-2-enamide

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